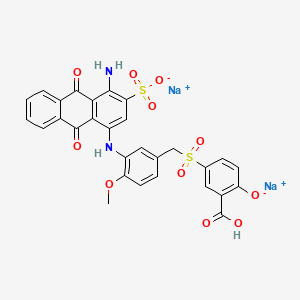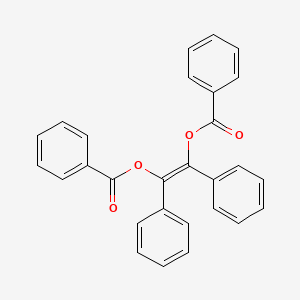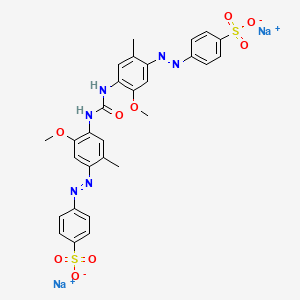
1,4-Bis(2-Hydroxyethoxy)-2-Butyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(2-Hydroxyethoxy)-2-Butyne is an organic compound with the molecular formula C10H14O4. It is a symmetrical diol with two hydroxyethoxy groups attached to a central butyne structure. This compound is known for its applications in polymer chemistry, particularly as a chain extender in the production of polyurethanes and polyesters .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(2-Hydroxyethoxy)-2-Butyne can be synthesized through the reaction of hydroquinone with ethylene oxide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under an inert atmosphere . The process involves the nucleophilic attack of the hydroquinone on the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts such as cesium carbonate and sodium dithionite are often used to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(2-Hydroxyethoxy)-2-Butyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyethoxy groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
1,4-Bis(2-Hydroxyethoxy)-2-Butyne has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyurethanes, contributing to the formation of polymer chains.
Material Science: The compound acts as a plasticizer and crosslinking agent, improving the flexibility and stability of materials.
Pharmaceutical Research: It possesses antioxidant properties and is investigated for its potential role in mitigating oxidative stress in various cell lines.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(2-Hydroxyethoxy)-2-Butyne involves its ability to participate in condensation reactions due to the presence of hydroxyl groups. These groups can form hydrogen bonds and interact with other molecules, leading to the formation of stable polymer chains. The aromatic ring provides rigidity and stability to the overall structure .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(2-Hydroxyethoxy)benzene: Similar in structure but with a benzene ring instead of a butyne structure.
1,4-Bis(2-Hydroxypropoxy)benzene: Another similar compound with propoxy groups instead of hydroxyethoxy groups.
Uniqueness
1,4-Bis(2-Hydroxyethoxy)-2-Butyne is unique due to its butyne structure, which imparts different chemical properties compared to its benzene analogs. This structural difference affects its reactivity and the types of polymers it can form, making it suitable for specific applications in polymer chemistry and material science .
Propiedades
Número CAS |
1605-85-5 |
|---|---|
Fórmula molecular |
C7H7Cl |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179901.png)
![Disodium;7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione;hydrogen sulfite](/img/structure/B1179903.png)





